molecular formula C7H13ClN4O2 B6225137 methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride CAS No. 2768300-60-1

methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride

Cat. No.: B6225137
CAS No.: 2768300-60-1
M. Wt: 220.7
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Description

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride is an organic compound of interest in medicinal and synthetic organic chemistry. Its unique structure features a triazole ring, which is often associated with notable biological activities, making it a valuable compound in drug design and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride typically involves a multi-step reaction process. Here’s a common synthetic pathway:

  • Starting Material: : The process begins with readily available starting materials such as ethyl 1H-1,2,3-triazole-4-carboxylate.

  • Step 1: : Alkylation of the ethyl 1H-1,2,3-triazole-4-carboxylate using methyl bromide in the presence of a base like sodium hydride to form methyl 1H-1,2,3-triazole-4-carboxylate.

  • Step 2: : Subsequent amino-functionalization can be achieved by reacting with (S)-alanine methyl ester in the presence of a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide).

  • Step 3: : The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt form of the compound.

Industrial Production Methods

Industrial production typically scales up the lab-scale reactions using optimized reaction conditions to improve yield and purity:

  • Reactor Type: : Continuous stirred tank reactors (CSTR) or batch reactors.

  • Reaction Conditions: : Controlled temperature, pressure, and stoichiometric ratios to ensure high efficiency and minimal by-products.

  • Purification: : Techniques such as crystallization, recrystallization, and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride can undergo various types of reactions:

  • Oxidation: : Can be oxidized in the presence of strong oxidizing agents like potassium permanganate.

  • Reduction: : May be reduced using agents like lithium aluminum hydride.

  • Substitution: : Participates in nucleophilic substitution reactions, given its amine group.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in an aqueous medium.

  • Reduction: : Lithium aluminum hydride in anhydrous ether.

  • Substitution: : Nucleophiles such as hydroxylamine for amination reactions.

Major Products

  • Oxidation: : Formation of corresponding carboxylic acids or aldehydes.

  • Reduction: : Formation of amines and alcohols.

  • Substitution: : Substituted triazoles with different functional groups.

Scientific Research Applications

Chemistry

  • Catalysis: : Utilized as a ligand in transition metal catalysis.

  • Synthetic Intermediate: : Serves as an intermediate in the synthesis of more complex molecules.

Biology

  • Enzyme Inhibition: : Used to inhibit certain enzymes due to its triazole ring, which is known for enzyme inhibition properties.

  • Protein Binding: : Studies on its interaction with proteins to understand binding mechanisms.

Medicine

  • Drug Development: : Explored in the development of antimicrobial and anti-cancer agents.

  • Pharmacokinetics: : Research on its absorption, distribution, metabolism, and excretion in biological systems.

Industry

  • Chemical Industry: : Used as a building block in the synthesis of fine chemicals.

  • Material Science: : Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

Methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride exerts its effects through interaction with specific molecular targets, often enzymes, proteins, or nucleic acids. The triazole ring can form hydrogen bonds and hydrophobic interactions with amino acid residues in enzyme active sites, leading to inhibition or activation of enzyme activity. These interactions can trigger various biochemical pathways, resulting in the compound's observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 1H-1,2,3-triazole-4-carboxylate

  • Ethyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate

Unique Characteristics

Compared to its analogs, methyl 1-[(2S)-1-aminopropan-2-yl]-1H-1,2,3-triazole-4-carboxylate hydrochloride has a unique substitution pattern that enhances its biological activity and specificity. The presence of the (2S)-1-aminopropan-2-yl group significantly alters its pharmacokinetic properties, making it more effective in certain applications.

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Properties

CAS No.

2768300-60-1

Molecular Formula

C7H13ClN4O2

Molecular Weight

220.7

Purity

95

Origin of Product

United States

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